![molecular formula C8H4ClF2N B2739095 6-Chloro-2,4-difluoro-3-methylbenzonitrile CAS No. 2415751-66-3](/img/structure/B2739095.png)
6-Chloro-2,4-difluoro-3-methylbenzonitrile
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Description
6-Chloro-2,4-difluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H4ClF2N . It has a molecular weight of 187.5738664 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,4-difluoro-3-methylbenzonitrile consists of a benzene ring substituted with chlorine, fluorine, and a methyl group . The exact positions of these substituents can be inferred from the name of the compound: the chlorine atom is at the 6th position, the fluorine atoms are at the 2nd and 4th positions, and the methyl group is at the 3rd position .Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-2,4-difluoro-3-methylbenzonitrile serves as an intermediate in chemical syntheses, highlighting the versatility of halogenated benzonitriles in organic chemistry. A notable study demonstrates the synthesis of 3,4-difluorobenzonitrile via a halogen-exchange reaction, indicating the potential pathway for synthesizing structurally similar compounds like 6-Chloro-2,4-difluoro-3-methylbenzonitrile. This process underscores the importance of halogen exchange in creating novel fluorinated compounds with diverse applications in material science and pharmaceuticals (Suzuki & Kimura, 1991).
Material Science and Polymer Chemistry
In material science, the incorporation of fluorinated benzonitriles into polymers has been explored to enhance properties such as thermal stability and solubility. Research on novel fluorine-containing poly(aryl ether nitrile)s derived from 2,3,4,5,6-Pentafluorobenzonitrile exemplifies the role of fluorinated intermediates in developing high-performance polymers with improved thermal properties and solubility, suggesting similar potential applications for 6-Chloro-2,4-difluoro-3-methylbenzonitrile in the field of advanced materials (Kimura et al., 2001).
Environmental Science
In environmental science, the study of fluorinated compounds, including various benzonitrile derivatives, is crucial for understanding their behavior and impact. Research identifying novel polyfluorinated ether sulfonates as PFOS alternatives highlights the ongoing need to investigate the environmental distribution, persistence, and effects of fluorinated organic compounds. This underscores the importance of studying compounds like 6-Chloro-2,4-difluoro-3-methylbenzonitrile for their environmental relevance and potential as alternatives to more hazardous chemicals (Ruan et al., 2015).
properties
IUPAC Name |
6-chloro-2,4-difluoro-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCJCQVZPJNKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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